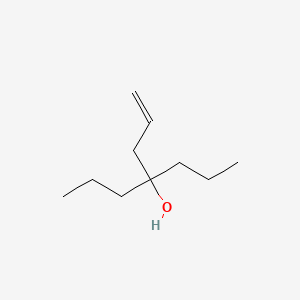
4-Propylhept-1-en-4-ol
概要
説明
Typically, the description of a compound includes its molecular formula, structure, and the type of compound it is (e.g., organic, inorganic, polymer, etc.). It may also include its uses or applications in various fields such as medicine, industry, or research.
Synthesis Analysis
This involves understanding how the compound is made. It includes the raw materials used, the conditions required for the reaction (like temperature, pressure, catalyst), and the yield of the reaction.Molecular Structure Analysis
This involves understanding the spatial arrangement of atoms in the compound. Techniques like X-ray crystallography, NMR spectroscopy, and electron microscopy are often used.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the conditions required for the reaction, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, polarity, and reactivity.科学的研究の応用
Hydrocarbonylation Reactions
4-Propylhept-1-en-4-ol is relevant in the field of hydrocarbonylation, where its derivatives are studied. For instance, the hydrocarbonylation of prop-2-ene-1-ol, catalyzed by rhodium triethylphosphine complexes, produces compounds like butane-1,4-diol and 2-methylpropan-1-ol. This process is significant in organic synthesis for producing various chemicals (Simpson et al., 1996).
Pheromone Synthesis
In the study of insect pheromones, compounds like 4-Methylheptan-3-ol, a derivative of 4-Propylhept-1-en-4-ol, play a crucial role. The stereoisomers of this compound are active towards different insect species, making them important in integrated pest management as sustainable alternatives to hazardous insecticides (Brenna et al., 2017).
Photocatalysis in Organic Synthesis
The derivatives of 4-Propylhept-1-en-4-ol are used in photocatalysis. For example, rose bengal-sensitized photooxygenation of 4-propyl-4-octene, a related compound, followed by reduction, leads to the formation of various isomers, demonstrating the compound's utility in organic synthesis and photocatalytic reactions (Rautenstrauch et al., 1986).
Development of Beta-Adrenoceptor Blocking Agents
Research into beta-adrenoceptor blocking agents involves derivatives of 4-Propylhept-1-en-4-ol. These studies focus on synthesizing compounds with potential cardioselective properties, which are important in the treatment of cardiovascular diseases (Rzeszotarski et al., 1983).
Synthesis of Novel Diarylheptanoid
The synthesis of a novel diarylheptanoid isolated from Pleuranthodium Racemigerum involves the use of derivatives of 4-Propylhept-1-en-4-ol. This research highlights the compound's relevance in creating new substances with potential medicinal properties (Chang, 2011).
Safety And Hazards
This involves understanding the risks associated with handling and using the compound. It includes its toxicity, flammability, environmental impact, and precautions to be taken while handling it.
将来の方向性
This involves predicting or suggesting further studies or applications of the compound based on its properties and uses.
特性
IUPAC Name |
4-propylhept-1-en-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-4-7-10(11,8-5-2)9-6-3/h4,11H,1,5-9H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUDGGHEFUDPLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)(CC=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30211167 | |
| Record name | 4-Propylhept-1-en-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30211167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Propylhept-1-en-4-ol | |
CAS RN |
62108-07-0 | |
| Record name | 4-Propyl-1-hepten-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62108-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Propylhept-1-en-4-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062108070 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Propylhept-1-en-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30211167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-propylhept-1-en-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.627 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

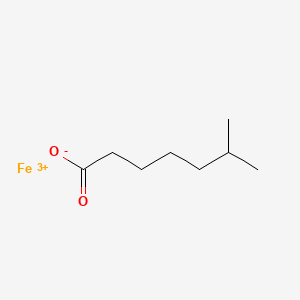

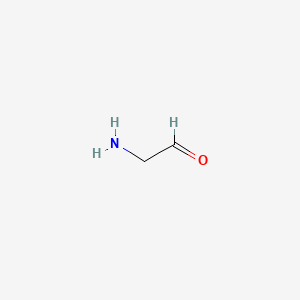
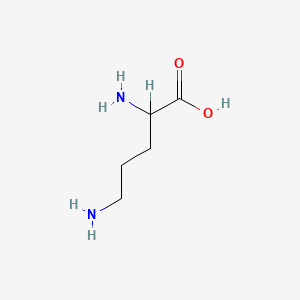
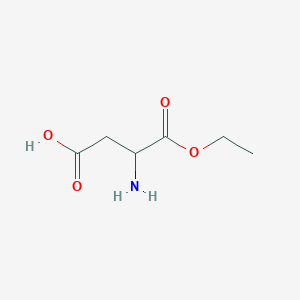
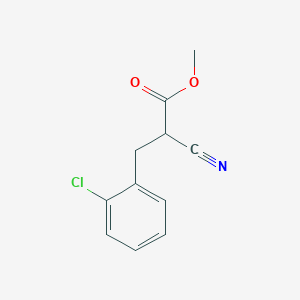
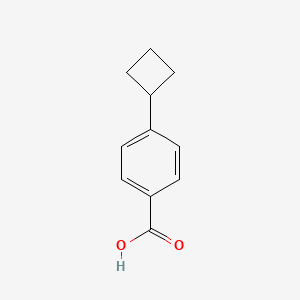
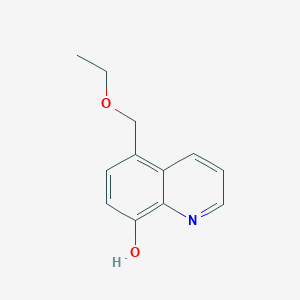
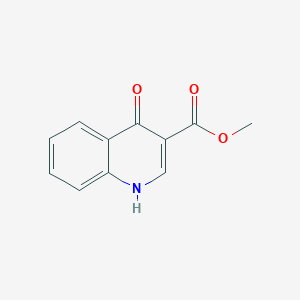
![6-Nitropyrazolo[1,5-a]pyrimidine](/img/structure/B1595664.png)
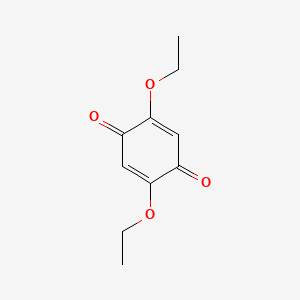
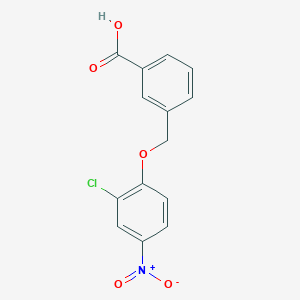
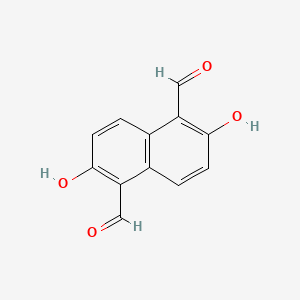
![6-Chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1595671.png)